2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt, is a synthetic polymer derived from the reaction of 2,5-furandione and ethenylbenzene. This compound is characterized by its sulfonate groups, which enhance its solubility in water and contribute to its ionic properties. The chemical formula can be represented as and it has a CAS number of 68037-40-1. Its structure includes a backbone of polystyrene with sulfonic acid functionalities, making it useful in various applications including as an anti-set-off agent in printing processes .
The mechanism of action of this compound depends on the specific application. Here are two potential scenarios:
Due to its negative charges, the polymer can interact with and disperse other charged particles, acting as a dispersant in suspensions or emulsions [].
The sulfonate groups can act as acidic sites, potentially enabling the polymer to act as a catalyst for certain reactions in aqueous media [].
The synthesis of 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt typically involves the following reactions:
These reactions contribute to the compound's unique properties such as increased solubility and ionic character .
The synthesis methods for 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt generally include:
The applications of 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt include:
Interaction studies for this compound primarily focus on its behavior in aqueous environments and its interactions with various ions. The presence of sulfonate groups allows for strong electrostatic interactions with positively charged species. Studies indicate that these interactions can enhance the adsorption capacity of pollutants in water treatment applications .
Similar compounds include:
Compound | Structure Characteristics | Unique Features |
---|---|---|
2,5-Furandione Polymer | Contains furan ring and sulfonate groups | Enhanced solubility due to furan component |
Polystyrenesulfonic Acid | Sulfonated polystyrene | Widely used but lacks furan functionality |
Polyacrylic Acid | Acrylic backbone with carboxylic groups | Different ionic properties compared to furan |
Polyvinylsulfonic Acid | Vinyl backbone with sulfonate groups | Distinct mechanical properties |
The uniqueness of 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt lies in its combination of furan chemistry and sulfonation which enhances its utility across diverse applications while providing distinct physical and chemical properties .